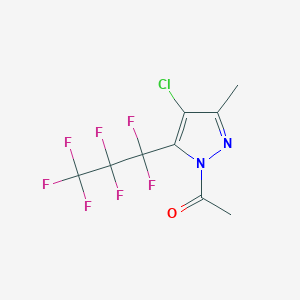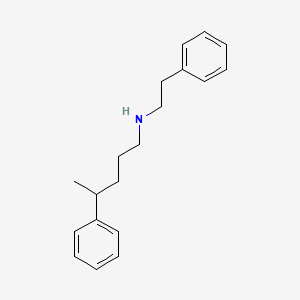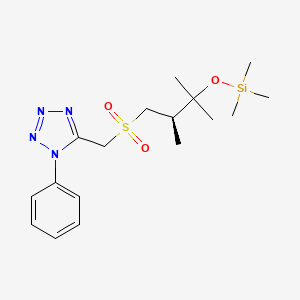
(-)-3-Beta--(4-Chlorophenyl)tropan-2-Beta--carboxylic acid phenyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RTI-113, also known as phenyl (2S,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, is a stimulant drug that acts as a potent and fully selective dopamine reuptake inhibitor. It is a phenyltropane cocaine analog that has been studied for its potential use in treating cocaine addiction due to its high selectivity and potency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
RTI-113 is synthesized by replacing the methyl ester in RTI-31 with a phenyl ester, resulting in a compound that is fully specific to the dopamine transporter . The synthetic route involves the following steps:
Formation of the bicyclic structure: The initial step involves the formation of the bicyclic structure, which is a key component of the phenyltropane framework.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced at the appropriate position on the bicyclic structure.
Esterification: The final step involves the esterification of the carboxylic acid group with phenol to form the phenyl ester.
Industrial Production Methods
Industrial production methods for RTI-113 would likely involve large-scale synthesis using the same synthetic route described above, with optimization for yield and purity. This would include the use of automated reactors and purification systems to ensure consistent production of high-quality RTI-113.
Analyse Des Réactions Chimiques
Types of Reactions
RTI-113 undergoes several types of chemical reactions, including:
Oxidation: RTI-113 can undergo oxidation reactions, particularly at the nitrogen atom in the bicyclic structure.
Reduction: Reduction reactions can occur at the carbonyl group in the ester moiety.
Substitution: Substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Oxidized derivatives of RTI-113 with modifications at the nitrogen atom.
Reduction: Reduced derivatives with modifications at the ester moiety.
Substitution: Substituted derivatives with different groups replacing the chlorine atom on the phenyl ring.
Applications De Recherche Scientifique
Mécanisme D'action
RTI-113 exerts its effects by selectively inhibiting the reuptake of dopamine at the dopamine transporter. This leads to an increase in extracellular dopamine levels, which enhances dopaminergic signaling in the brain . The molecular targets of RTI-113 include the dopamine transporter, where it binds and prevents the reuptake of dopamine, thereby prolonging its action in the synaptic cleft .
Comparaison Avec Des Composés Similaires
RTI-113 is compared with other similar compounds, such as:
RTI-113’s uniqueness lies in its high selectivity and potency as a dopamine reuptake inhibitor, which makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H23Cl2NO2 |
|---|---|
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
phenyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H22ClNO2.ClH/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14;/h2-10,16,18-20H,11-13H2,1H3;1H |
Clé InChI |
UVNAYBAOZUMARC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B15130384.png)






![[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B15130451.png)

